molecular formula C7H7N3O2 B8474893 2-Pyridoylurea

2-Pyridoylurea

Cat. No.: B8474893
M. Wt: 165.15 g/mol
InChI Key: NPGJVJULNOPWRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Pyridoylurea is an organic compound that features a pyridine ring attached to a urea moiety

Chemical Reactions Analysis

Types of Reactions

2-Pyridoylurea undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include N-oxides, amine derivatives, and various substituted pyridine derivatives.

Scientific Research Applications

2-Pyridoylurea has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Pyridoylurea involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-Pyridinylcarbonyl)urea
  • 1-(4-Pyridinylcarbonyl)urea
  • N-Phenyl-N’-pyridinylurea

Uniqueness

2-Pyridoylurea is unique due to the position of the pyridine ring, which influences its reactivity and interaction with other molecules. This positional difference can lead to variations in biological activity and chemical behavior compared to its isomers .

Properties

Molecular Formula

C7H7N3O2

Molecular Weight

165.15 g/mol

IUPAC Name

N-carbamoylpyridine-2-carboxamide

InChI

InChI=1S/C7H7N3O2/c8-7(12)10-6(11)5-3-1-2-4-9-5/h1-4H,(H3,8,10,11,12)

InChI Key

NPGJVJULNOPWRL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C(=O)NC(=O)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of sodium (0.23 g, 10 mmol), urea (0.8 g, 13.3 mmol) and liquid ammonia (40 ml) was stirred until the blue colour was discharged, then ethyl 2-pyridinecarboxylic acid (2.85 g, 18.8 mmol) was added all at once. After 1 h the ammonia was evaporated and the residue triturated with water to give the above compound, mp 183°-185° C.
Quantity
0.23 g
Type
reactant
Reaction Step One
Name
Quantity
0.8 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
2.85 g
Type
reactant
Reaction Step Two

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